molecular formula C10H13F3N2O5 B1375570 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate CAS No. 131274-17-4

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Cat. No.: B1375570
CAS No.: 131274-17-4
M. Wt: 298.22 g/mol
InChI Key: UJHVUJSQURGBAO-UHFFFAOYSA-N
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Description

The compound “1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom. The compound also contains an aminoethoxy group and a trifluoroacetate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, the aminoethoxy group, and the trifluoroacetate group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, the pyrrole ring might undergo electrophilic substitution, and the trifluoroacetate group could act as a leaving group in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino and trifluoroacetate groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis Applications

  • One-Pot Reaction Synthesis : This compound is used in one-pot reaction synthesis to create various spiro compounds. For example, it is involved in the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] and spiro[benzo[g]chromene-4,3′-pyrroles] (Sal’nikova, Dmitriev, & Maslivets, 2017); (Sal’nikova, Dmitriev, & Maslivets, 2018).

  • Three-Component Spiro Heterocyclization : It is also used in three-component spiro heterocyclization reactions for the synthesis of complex organic compounds like spiro[indeno[1,2-b]pyran-4,3′-pyrrole] and spiro[cyclopenta[b]pyran-4,3′-pyrrole] (Sal’nikova, Dmitriev, Bushmeleva, Silaichev, & Maslivets, 2018).

Chemical Properties and Reactions

  • Chemo- and Stereoselectivity Studies : This compound has been studied for its chemo- and stereoselective reactions, particularly with trifluoroacetic anhydride, leading to the formation of α-trifluoroacetylpyrroles and other derivatives (Sadykov, Lobanova, & Stankevich, 2016).

  • Heterocyclic System Formation : It plays a role in the formation of complex heterocyclic systems like spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole], contributing to the understanding of multi-component reactions in organic chemistry (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Photophysical and Electrochemical Properties

  • Optoelectronic Materials Synthesis : This compound is used in the synthesis of diketopyrrolopyrrole derivatives, which are of interest for their potential applications in novel organic optoelectronic materials and biological systems (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).

  • Corrosion Inhibition Studies : Derivatives of this compound have been investigated for their role as corrosion inhibitors for carbon steel in acidic mediums, contributing to industrial applications in corrosion science (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its activity would depend on how it interacts with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising activity in biological systems, it could be further studied for potential use in medicine or biotechnology .

Properties

IUPAC Name

1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.C2HF3O2/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;3-2(4,5)1(6)7/h1-2H,3-6,9H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHVUJSQURGBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131274-17-4
Record name 1H-Pyrrole-2,5-dione, 1-[2-(2-aminoethoxy)ethyl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131274-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 2
1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 3
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1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 4
1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 5
Reactant of Route 5
1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 6
1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

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